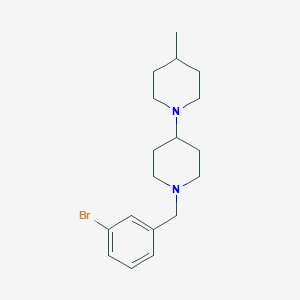![molecular formula C28H30BrN3O4 B12491599 Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate](/img/structure/B12491599.png)
Ethyl 4-(4-benzylpiperazin-1-yl)-3-{[(5-bromo-2-methoxyphenyl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE is a synthetic organic compound that belongs to the class of benzoate derivatives. This compound is characterized by its complex molecular structure, which includes a benzylic piperazine moiety and a brominated methoxybenzamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the benzylic piperazine intermediate: This step involves the reaction of benzyl chloride with piperazine under basic conditions to form 4-benzylpiperazine.
Synthesis of the brominated methoxybenzamide: This involves the bromination of 2-methoxybenzoic acid followed by its conversion to the corresponding amide using appropriate reagents.
Coupling reaction: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom in the methoxybenzamide group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may result in the formation of new derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-CHLORO-2-METHOXYBENZAMIDO)BENZOATE
- ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-FLUORO-2-METHOXYBENZAMIDO)BENZOATE
Uniqueness
ETHYL 4-(4-BENZYLPIPERAZIN-1-YL)-3-(5-BROMO-2-METHOXYBENZAMIDO)BENZOATE is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. The bromine atom may enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C28H30BrN3O4 |
|---|---|
Peso molecular |
552.5 g/mol |
Nombre IUPAC |
ethyl 4-(4-benzylpiperazin-1-yl)-3-[(5-bromo-2-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C28H30BrN3O4/c1-3-36-28(34)21-9-11-25(32-15-13-31(14-16-32)19-20-7-5-4-6-8-20)24(17-21)30-27(33)23-18-22(29)10-12-26(23)35-2/h4-12,17-18H,3,13-16,19H2,1-2H3,(H,30,33) |
Clave InChI |
PKAWDKIYUQIIRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)NC(=O)C4=C(C=CC(=C4)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(pyridin-2-ylmethyl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B12491521.png)
![(3Z)-5-bromo-3-[(4-bromo-2-methylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B12491526.png)
![2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(3-chloro-4-fluorobenzyl)acetamide](/img/structure/B12491539.png)
![[2-(2-Chlorophenyl)quinolin-4-yl][4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12491548.png)

![3-[({[5-({[(4-chlorophenyl)carbonyl]amino}methyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoic acid](/img/structure/B12491568.png)
![5-[(3,5-Dichloro-2-ethoxybenzyl)amino]-2-(morpholin-4-yl)benzoic acid](/img/structure/B12491586.png)
![Methyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12491587.png)
![N-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12491591.png)
![4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-1(2H)-one](/img/structure/B12491602.png)
![N-(4-{5-Amino-4-[4-(pyridin-2-YL)piperazine-1-carbonyl]-1,2,3-triazol-1-YL}phenyl)-4-methoxybenzenesulfonamide](/img/structure/B12491606.png)
![Acetamide, N-[4-(azepinyl)azophenylsulfonyl]-](/img/structure/B12491609.png)
![N-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methyl}butan-1-amine](/img/structure/B12491612.png)

